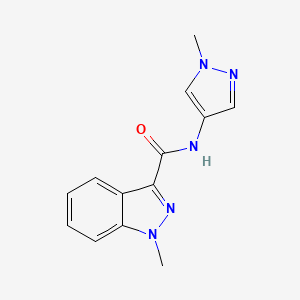![molecular formula C17H17N3O2S B6475648 6,7-dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline CAS No. 2468874-23-7](/img/structure/B6475648.png)
6,7-dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6,7-dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline” is a quinazoline derivative . Quinazolines are important heterocycles in medicinal chemistry and possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazoline derivatives has been reported in various studies. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines possessing benzimidazole moiety were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met . Another study reported the diastereoselective synthesis of a related compound through the addition of methyllithium to an imine .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 43 bonds, including 26 non-H bonds, 16 multiple bonds, 3 rotatable bonds, and 16 aromatic bonds. It also includes 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 tertiary amine (aromatic), and 2 ethers (aromatic) .Direcciones Futuras
Mecanismo De Acción
Target of Action
Quinazoline derivatives are known to interact with a variety of biological targets, including kinases and receptors, which play crucial roles in cellular signaling pathways .
Mode of Action
Quinazoline derivatives typically exert their effects by binding to their target proteins, thereby modulating their activity. This can lead to changes in cellular signaling and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects . .
Análisis Bioquímico
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 6,7-dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline in laboratory settings .
Dosage Effects in Animal Models
No studies have been conducted to determine the dosage effects of this compound in animal models .
Transport and Distribution
Information regarding the transport and distribution of this compound within cells and tissues is currently unavailable .
Propiedades
IUPAC Name |
5-(6,7-dimethoxyquinazolin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-21-14-7-12-13(8-15(14)22-2)18-10-19-17(12)20-5-3-16-11(9-20)4-6-23-16/h4,6-8,10H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHJSHCYHRKQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC4=C(C3)C=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(3-methoxypyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B6475566.png)
![7-(3,4-difluorophenyl)-3-(propan-2-yl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6475572.png)
![N-[1-(4-ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6475576.png)
![1-(2,3-dimethylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B6475586.png)
![N-(2-fluorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B6475587.png)
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6475592.png)
![2-(2-methoxyphenyl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one](/img/structure/B6475601.png)
![4-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B6475608.png)

![N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6475629.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B6475636.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B6475643.png)
![3-{3-[(5-chloro-1,3-benzoxazol-2-yl)(methyl)amino]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6475658.png)

